Artesunate

Catalog No.
S519411
CAS No.
88495-63-0
M.F
C19H28O8
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Artesunate

CAS Number

88495-63-0

Product Name

Artesunate

IUPAC Name

4-oxo-4-[[(13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Molecular Formula

C19H28O8

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10?,11?,12?,13?,16?,17?,18?,19-/m1/s1

InChI Key

FIHJKUPKCHIPAT-MFMTXCBGSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Solubility

In water, 56.2 mg/L at 25 °C (est)

Synonyms

artesunate, Dihydroartemisinin, Succinyl, Dihydroartemisinine 12 alpha succinate, dihydroartemisinine-12-alpha-succinate, Malacef, malartin, SM 804, SM-804, SM804, sodium artesunate, succinyl dihydroartemisinin

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Isomeric SMILES

CC1CCC2C(C(OC3[C@@]24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C

Description

The exact mass of the compound Artesunate is 384.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 56.2 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of sesquiterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Artesunate in Malaria Treatment

Artesunate is a derivative of artemisinin, a compound extracted from the Artemisia annua plant. It is one of the most effective antimalarial drugs currently available. Scientific research has established its efficacy in treating all forms of malaria, including uncomplicated and severe cases []. The World Health Organization (WHO) recommends artesunate-based combination therapies (ACTs) as the first-line treatment for malaria [].

  • Fast-acting and effective

    Research shows Artesunate rapidly reduces parasite burden, alleviating symptoms and preventing complications associated with malaria [].

  • Multiple administration routes

    Scientific studies have demonstrated the effectiveness of Artesunate delivered intravenously, intramuscularly, rectally, and orally [, ]. This versatility allows for treatment in various settings and for patients experiencing different levels of illness.

  • Combating resistance

    The emergence of resistance to antimalarial drugs is a growing concern. However, research suggests Artesunate remains highly effective against various Plasmodium species, the parasites that cause malaria. This characteristic makes it a crucial component in ACTs, which combine Artesunate with another antimalarial drug to delay the development of resistance.

Emerging Applications of Artesunate

Beyond malaria treatment, scientific research is exploring the potential of Artesunate for other therapeutic applications:

  • Anticancer properties

    Some studies suggest Artesunate may have antitumor effects by targeting cancer cells and inhibiting their growth []. However, further research is needed to confirm these findings and determine its potential as a cancer treatment.

  • Antiparasitic effects

    Research indicates Artesunate may be effective against other parasitic infections, such as schistosomiasis and toxoplasmosis []. These findings could pave the way for its use in treating a broader range of parasitic diseases.

Artesunate is a semi-synthetic derivative of artemisinin, a compound derived from the sweet wormwood plant (Artemisia annua). It is primarily used as an antimalarial medication, particularly effective against severe malaria caused by Plasmodium falciparum. Artesunate has gained recognition for its rapid action and is often preferred over quinine for treating severe cases of malaria. It is administered via various routes, including intravenous, intramuscular, oral, and rectal methods. The compound is characterized by the chemical formula C19H28O8C_{19}H_{28}O_{8} and has a molar mass of approximately 384.425 g/mol .

As mentioned earlier, the exact mechanism of action of Artesunate is still being elucidated. However, the prevailing theory suggests that Artesunate is converted to DHA in the body, which then reacts with heme in the malaria parasite [, ]. This reaction disrupts the parasite's metabolism and leads to the formation of free radicals, ultimately killing the parasite []. Artesunate's effectiveness stems from its ability to target multiple stages of the malaria parasite's life cycle within red blood cells [].

Artesunate undergoes hydrolysis to form its active metabolite, dihydroartemisinin (DHA), which is responsible for its antimalarial activity. This reaction involves the cleavage of the ester bond in artesunate, typically facilitated by plasma esterases. The hydrolysis process can be described by the following reaction:

ArtesunateEsterasesDihydroartemisinin DHA +Succinic acid\text{Artesunate}\xrightarrow{\text{Esterases}}\text{Dihydroartemisinin DHA }+\text{Succinic acid}

The degradation kinetics of artesunate have been studied extensively, revealing that it follows pseudo-first-order kinetics in aqueous solutions. The rate of hydrolysis increases with temperature and is influenced by factors such as buffer strength and pH .

Artesunate exhibits potent antimalarial properties primarily through its active metabolite, dihydroartemisinin. The mechanism involves the generation of reactive oxygen species (ROS) upon interaction with heme in the malaria parasite's digestive vacuole. These ROS lead to oxidative stress and damage to parasitic proteins, inhibiting their synthesis and function. Specifically, artesunate has been shown to inhibit Plasmodium falciparum exported protein 1 (EXP1), a crucial enzyme for the parasite's survival . Additionally, artesunate has demonstrated activity against other pathogens, including potential antiviral effects against SARS-CoV-2 .

The synthesis of artesunate typically involves the conversion of dihydroartemisinin through a two-step process:

  • Reduction: Dihydroartemisinin is reduced using sodium borohydride or similar reducing agents.
  • Esterification: The reduced product is then reacted with succinic anhydride under basic conditions to form artesunate.

Recent advancements have focused on optimizing these steps to improve yield and scalability while adhering to green chemistry principles . For instance, a simplified synthesis method has been developed that utilizes reusable solvents and minimizes waste .

Artesunate is primarily used in the treatment of malaria, especially severe cases where rapid action is critical. It is included in combination therapies to enhance efficacy and reduce resistance development. The World Health Organization lists artesunate as an essential medicine due to its effectiveness and safety profile in treating malaria . Beyond malaria treatment, ongoing research explores its potential applications in treating other diseases, including certain viral infections.

Artesunate may interact with various medications and substances. For instance, co-administration with Chenodeoxycholic acid can decrease its metabolism, potentially leading to increased plasma levels of artesunate . Additionally, there are reports of adverse reactions such as anaphylaxis associated with intravenous administration of artesunate, highlighting the need for careful monitoring when used in clinical settings . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety.

Several compounds share structural or functional similarities with artesunate. Below are some notable examples:

Compound NameStructure SimilarityUnique Features
DihydroartemisininDirect metaboliteMore stable than artesunate; longer half-life
ArtemisininParent compoundLess water-soluble; requires conversion
ArtesunamideAnother artemisinin derivativePotentially more effective against resistant strains
LumefantrineUsed in combination therapiesDifferent mechanism; not derived from artemisinin
PiperaquineAntimalarial agentOften used in combination with dihydroartemisinin

Artesunate's uniqueness lies in its rapid onset of action and effectiveness against severe malaria compared to its parent compound, artemisinin, which has limited solubility and slower action. Its semi-synthetic nature allows for better pharmacokinetic properties compared to other derivatives like dihydroartemisinin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Fine white crystalline powder

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

384.17841785 g/mol

Monoisotopic Mass

384.17841785 g/mol

Heavy Atom Count

27

LogP

log Kow = 2.61 (est)

Appearance

Solid powder

Melting Point

131-135

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

USD5X0Z99I

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Artesunate is indicated for the initial treatment of severe malaria in adult and pediatric patients.
FDA Label
Artesunate Amivas is indicated for the initial treatment of severe malaria in adults and children. Consideration should be given to official guidance on the appropriate use of antimalarial agents.
Treatment of malaria
Treatment of severe malaria caused by Plasmodium falciparum

Therapeutic Uses

Therap Cat: Antimalarial
Artesunate Rectal Capsules is indicated for the initial management of acute malaria in patients who cannot take medication by mouth and for whom parenteral treatment is not available.
To counter the threat of resistance of P. falciparum to monotherapies, and to improve treatment outcome, combinations of antimalarials are now recommended by WHO for the treatment of falciparum malaria. The following ACTs are currently recommended (alphabetical order): AS+AQ artesunate + amodiaquine combination, AS+MQ artesunate + mefloquine combination, AS+SP artesunate + sulfadoxine-pyrimethamine combination.
Artemisinin and its derivatives (artesunate, artemether, artemotil, dihydroartemisinin) produce rapid clearance of parasitaemia and rapid resolution of symptoms. They reduce parasite numbers by a factor of approximately 10,000 in each asexual cycle, which is more than other current antimalarials (which reduce parasite numbers 100- to 1000-fold per cycle). Artemisinin and its derivatives are eliminated rapidly. When given in combination with rapidly eliminated compounds (tetracyclines, clindamycin), a 7-day course of treatment with an artemisinin compound is required; but when given in combination with slowly eliminated antimalarials, shorter courses of treatment (3 days) are effective. The evidence of their superiority in comparison to monotherapies has been clearly documented.
For more Therapeutic Uses (Complete) data for ARTESUNIC ACID (14 total), please visit the HSDB record page.

Pharmacology

Artesunate is an artemisinin derivative that is metabolized to DHA, which generates free radicals to inhibit normal function of _Plasmodium_ parasites.[A18389,L891,L14099] It has a short duration of action due to its short half life, and a moderate therapeutic index.[L891,L14099] Patients should be counselled regarding the risk of post treatment hemolytic anemia and hypersenstivity.[L14099]
Artesunate is a water-soluble, semi-synthetic derivative of the sesquiterpine lactone artemisinin with anti-malarial, anti-schistosomiasis, antiviral, and potential anti-neoplastic activities. Upon hydrolysis of artesunate's active endoperoxide bridge moiety by liberated heme in parasite-infected red blood cells, reactive oxygen species and carbon-centered radicals form, which have been shown to damage and kill parasitic organisms. Additionally, in vitro studies demonstrate that this agent induces DNA breakage in a dose-dependent manner. Artesunate has also been shown to stimulate cell differentiation, arrest the cell cycle in the G1 and G2/M phases, inhibit cell proliferation, and induce apoptosis through mitochondrial and caspase signaling pathways. Artemisinin is isolated from the plant Artemisia annua.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BE - Artemisinin and derivatives, plain
P01BE03 - Artesunate

Mechanism of Action

Artesunate is metabolized to the active DHA. the endoperoxide bridge of DHA reacts with heme, generating free radicals which inhibit protein and nucleic acid synthesis of the _Plasmodium_ parasites during all erythrocytic stages. Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase.
Two theories have been put forward for the mode of antimalarial action of the artemisinin antimalarials, in accodance with the known properties of peroxides with medicinal activity. The first assumes that the artemisinins must be activated by contact with either reduced haem (ferrous haem, Fe(ll)PPIX) or non-haem ferrous iron (exogenous iron), causing cleavage of the peroxide to generate oxygen-centered radicals (alkoxy radicals') which are the presumed to be converted into carbon-centered radicals by transfer of proximate hydrogen atoms from the periphery of the peroxide molecule. These carbon-centered radicals are then thought to alkylate sensitive, yet unspecified, biomolecules in the parasite. A second theory argues for a process in which the intact artemisinin binds to a site within a vital protein in the parasite. The act of binding causes the peroxide to be converted to hydroperoxide or similar open peroxide, which in accordance with known properties of such compounds, generates one or more active chemical entities, either oxidizing agents or oxygen transfer agents per se, or oxygen-centered free radicals. This would be associated with the binding process. In such a way, the artemisinins might act as (irreversibile) inhibitors. Iron may, or may not, be associated with the activation process. No specific biological target in the parasite has yet been identified in support of this theory, but it may be membrane-bound proteins.
Artesunate is a water soluble derivative of artemisinin, an antimalarial compound isolated from the Chinese herb Qinghao (Artemisia annua). Artesunate is rapidly metabolized to dihydroartemisinin (DHA) in the body. Chemically, artesunate, and its active metabolite, DHA, are sesquiterpene lactones with a trioxane ring containing a peroxide bridge. The peroxide bridge appears to be essential for the antimalarial activity of artesunate. Structure-activity relationship studies show that the deoxy derivative of DHA (that lack the peroxide bridge) was 277-fold less active than DHA. The activity of deoxyartesunate was not measured. Deoxy derivatives of other artemisinin analogs were 10- to 1000-fold less active compared to the parent compounds. Artesunate increases superoxide anion production and lipid peroxidation in falciparum-infected erythrocytes in vitro. However, artesunate does not suppress the activity of antioxidant enzymes (superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase) in infected or uninfected erythrocytes. Erythrocytes infected with the ring or trophozoite forms in vitro accumulate 100- and 180- fold higher concentrations of DHA (12 nM ie, 3.40 ng/mL), respectively, compared to uninfected erythrocytes. These experiments were performed in a medium containing 10% human serum. The relevance of these findings to the uptake in vivo is unclear. The precise mechanism by which artesunate exhibits antiplasmodial activity is not understood.

Vapor Pressure

3.2X10-9 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88495-63-0

Absorption Distribution and Excretion

The Cmax of artesunate is 3.3µg/mL while the Cmax of the active metabolite DHA is 3.1µg/mL. The AUC of artesunate is 0.7µg\*h/mL while the AUC of DHA is 3.5µg\*h/mL. After intravenous artesunate, DHA has a Tmax of 0.5-15 minutes in adult patients and 21-64 minutes in pediatric patients. Intramuscular artesunate has a Tmax of 8-12 minutes. Infants less than 6 months old will have a higher AUC due to an undeveloped UGT metabolic pathway.
The main route of elimination in humans is unknown. In rats, a dose of artesunate is 56.1% eliminated in the urine and 38.5% in the feces.
The volume of distribution of artesunate is 68.5L while the volume of distribution of DHA is 59.7L.
The clearance of artesunate is 180L/h while the clearance of DHA is 32.3L/h.
Following administration to humans, artesunate is rapidly hydrolyzed to its principal active metabolite, dihydroartemisinin. The pharmacokinetics of artesunate are characterized by marked inter-subject variability, differing significantly between healthy volunteers and infected patients, and among patients with different disease severity.
The pharmacokinetic of artesunate and dihydroartemisin are characterized by marked inter-subject variability. The pharmacokinetic parameters of artesunate and dihydroartemisinin differ significantly between healthy volunteers and infected patients, and among patients with different disease severity. Pharmacokinetic data from unbound plasma concentrations of artesunate or dihydroartemisinin should be interpreted with caution because the drug accumulates selectively in parasitized RBC's In in vitro experiments, accumulation of dihydroartemisinin in infected RBC's is in concentrations approximately 300-fold higher than those in plasma .
The pharmacokinetics of oral dihydroartemisinin (DHA) following the dose of 2 and 4 mg/ kg body weight dihydroartemisinin and 4 mg/kg body weight oral artesunate (AS) were investigated in 20 healthy Thai volunteers (10 males, 10 females). All formulations were generally well tolerated. Oral DHA was rapidly absorbed from gastrointestinal tract with marked inter-individual variation. The pharmacokinetics of DHA following the two dose levels were similar and linearity in its kinetics was observed. Based on the model-independent pharmacokinetic analysis, median (95% CI) values for Cmax of 181 (120-306) and 360 (181-658) ng/ml were achieved at 1.5 hours following 2 and 4 mg/kg body weight dose, respectively. The corresponding values for AUC0-infinity, t1/2z, CL/f and Vz/f were 377 (199-1,128) vs 907 (324-2,289) ng.hr/mL, 0.96 (0.70-1.81) vs 1.2 (0.75-1.44) hours, 7.7 (4.3-12.3) vs 6.6 (3.1-10.1) L/kg, and 90.5 (28.6-178.2) vs 6.6 (3.1-10.1) mL/min/kg, respectively (2 vs 4 mg/kg dose). Oral AS was rapidly biotransformed to DHA, which was detectable in plasma as early as 15 minutes of AS dosing. Following 4 mg/kg dose, median (95% CI) value for Cmax of 519 (236-284) ng/mL was achieved at 0.7 (0.25-1.5) hours. AUC0-infinity, and t1/2z were 657 (362-2,079) ng.hr/mL, 0.74 (0.34-1.42) hours, respectively. Cmax of DHA following oral AS were significantly higher, but total systemic exposure was greater following oral DHA at the same dose level (4 mg/kg body weight). There was no significant sex difference in pharmacokinetics of DHA
The aims of this study were to determine the pharmacokinetic parameters of a single dose of 200 mg oral and rectal artesunate in healthy volunteers, and to suggest a rational dosage regimen for rectal administration. The study design was a randomized open cross-over study of 12 healthy volunteers... Pharmacokinetic parameters were derived from the main metabolite alpha-dihydroartemisinin data due to the rapid disappearance of artesunate from the plasma. Dihydroartemisinin following oral administration of artesunate had a significantly higher AUC(0-infinity) (P<0.05 95% confidence interval (CI) -1168.73, -667.61 ng x hr/mL(-1)) and Cmax (P<0.05; 95% CI -419.73, -171.44 ng/mL(-1)), and had shorter tmax (P<0.05; 95% CI -0.97, -0.10 hr) than that following rectal artesunate. There was no statistically significant difference in the elimination half-life between both routes of administration (P>0.05; 95% CI -0.14, 0.53 hr). The relative bioavailability of rectal artesunate was [mean (coefficient of variation %) 54.9 (24.8%) %].
For more Absorption, Distribution and Excretion (Complete) data for ARTESUNIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

Artesunate is rapidly metabolized to dihydroartemisinin (DHA) by plasma esterases. DHA is glucuronidated by UGT1A9 and UGT2B7 to DHA-glucuronide. DHA-glucuronide can undergo a minor metabolic pathway to for a furano acetate derivative of DHA-glucuronide. CYP2A6 may minorly contribute to the metabolism of artesunate.
Following administration to humans, artesunate is rapidly hydrolyzed to its principle active metabolite, dihydroartemisinin. Data from in vitro studies with human liver microsomes and from clinical studies suggest that DHA-glucoronide (10-position) is the principal Phase II metabolite of DHA and that uridine diphosphate glucuronyl transferase isoforms 1A1, 1A8-9, or 2B7 may be the main conjugating enzyme.
Artemisinin is completely and rapidly absorbed after oral administration in rats. However, a very low plasma level was obtained even after a dose of 300 mg/kg. Liver was found to be the chief site of inactivation. When artemisinin was given i.m., significant and more persistent plasma levels were detected. Artemisinin was shown to pass the blood-brain and blood-placenta barriers after i.v. injection. Very little unchanged artemisinin was found in the urine or feces in 48 hours regardless of the route of administration. Metabolites identified after administration to humans include deoxyartemisinin, deoxydihydroartemisinin, and 9,10-dihydroxydeoxyartemisinin.

Associated Chemicals

Sodium artesunate; 86864-68-4

Wikipedia

Artesunate

Drug Warnings

Artemisinin congeners should not be given to patients with a previous history of an allergic reaction following their consumption or if an urticarial rash develops during treatment. Patient with a history of hypersensitivity reaction to one of the artemsinins should be advised not to take any of the derivatives again.
Artesunate rectal capsules have not been evaluated as sole therapy for malaria; consequently all patient who are initially treated with artesunate rectal capsules should be promptly referred and evaluated at the nearest health care facility able to provide a full curative course of treatment for malaria.
Adverse events described /following artesunate/ included bitter taste, mild pain at the injection site, bradycardia, paroxysmal ventricular premature beat, incomplete right bundle branch block, first-degree atrio-ventricular block, and urticaria.
... The most commonly reported adverse events (in the order of <1%) to be mild gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) events.
For more Drug Warnings (Complete) data for ARTESUNIC ACID (25 total), please visit the HSDB record page.

Biological Half Life

The elimination half life of artesunate is 0.3h with a range of 0.1-1.8h. The elimination half life of DHA is 1.3h with a range of 0.9-2.9h. Half life after intramuscular administration is 48 min in children and 41 min in adults.
In volunteer studies, artsunate was cleared very rapidly (within minutes) by biotransformation to dihydroartemisinin, which was eliminated by with a half-life of approximately 45 minutes.

Use Classification

Human drugs -> Orphan -> Antiprotozoals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Derivative of artemisinin

Clinical Laboratory Methods

Analyte: artesunate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 290 nm

Interactions

The activity of artemisinin in combination with other antimalarial drugs against P. falciparum was measured in vitro and against P. berghei in vivo. A combination of artemisinin with mefloquine was synergistic whereas that with pyrimethamine was antagonistic in vitro and in vivo. A combination of artemisinin with other antimalarials (sulfadiazine, sulfadoxine, sulfadoxine-pyrimethamine, cycloguanil, and dapsone) was also shown to be antagonistic in vivo.
There has been some concern that antipyretics might attenuate the host defense against malaria, as their use is associated with delayed parasite clearance. However, this appears to result from delaying cytoadherence, which is likely to be beneficial. There is no reason to withhold antipyretics in malaria. ...Paracetamol (acetaminophen) and ibuprofen are the preferred options for reducing fever.

Stability Shelf Life

Artesunate is the sodium salt of the hemisuccinate ester of artemisinin. It is soluble in water but has poor stability in aqueous solutions at neutral or acid pH. In the injectable form, artesunic acid is drawn up in sodium bicarbonate to form sodium artesunate immediately before injection.

Dates

Modify: 2023-08-15
1: Krishna S, Ganapathi S, Ster IC, Saeed ME, Cowan M, Finlayson C, Kovacsevics H, Jansen H, Kremsner PG, Efferth T, Kumar D. A Randomised, Double Blind, Placebo-Controlled Pilot Study of Oral Artesunate Therapy for Colorectal Cancer. EBioMedicine. 2014 Nov 15;2(1):82-90. doi: 10.1016/j.ebiom.2014.11.010. eCollection 2015 Jan. PubMed PMID: 26137537; PubMed Central PMCID: PMC4484515.
2: Okebe J, Eisenhut M. Pre-referral rectal artesunate for severe malaria. Cochrane Database Syst Rev. 2014 May 29;(5):CD009964. doi: 10.1002/14651858.CD009964.pub2. Review. PubMed PMID: 24869943; PubMed Central PMCID: PMC4463986.
3: Ravindra KC, Ho WE, Cheng C, Godoy LC, Wishnok JS, Ong CN, Wong WS, Wogan GN, Tannenbaum SR. Untargeted Proteomics and Systems-Based Mechanistic Investigation of Artesunate in Human Bronchial Epithelial Cells. Chem Res Toxicol. 2015 Oct 19;28(10):1903-13. doi: 10.1021/acs.chemrestox.5b00105. Epub 2015 Sep 21. PubMed PMID: 26340163.
4: Mori F, Pantano S, Rossi ME, Montagnani C, Chiappini E, Novembre E, Galli L, de Martino M. Skin prick test results to artesunate in children sensitized to Artemisia vulgaris L. Int J Immunopathol Pharmacol. 2015 Sep;28(3):411-4. doi: 10.1177/0394632015589518. Epub 2015 Jul 8. PubMed PMID: 26157064.
5: Wang C, Xuan X, Yao W, Huang G, Jin J. Anti-profibrotic effects of artesunate on bleomycin-induced pulmonary fibrosis in Sprague Dawley rats. Mol Med Rep. 2015 Jul;12(1):1291-7. doi: 10.3892/mmr.2015.3500. Epub 2015 Mar 17. PubMed PMID: 25816117.
6: Alzoubi K, Calabrò S, Bissinger R, Abed M, Faggio C, Lang F. Stimulation of suicidal erythrocyte death by artesunate. Cell Physiol Biochem. 2014;34(6):2232-44. doi: 10.1159/000369666. Epub 2014 Dec 8. PubMed PMID: 25562169.
7: Kloprogge F, McGready R, Phyo AP, Rijken MJ, Hanpithakpon W, Than HH, Hlaing N, Zin NT, Day NP, White NJ, Nosten F, Tarning J. Opposite malaria and pregnancy effect on oral bioavailability of artesunate - a population pharmacokinetic evaluation. Br J Clin Pharmacol. 2015 Oct;80(4):642-53. doi: 10.1111/bcp.12660. Epub 2015 Jul 22. PubMed PMID: 25877779; PubMed Central PMCID: PMC4594700.
8: Lee SH, Cho YC, Kim KH, Lee IS, Choi HJ, Kang BY. Artesunate inhibits proliferation of naïve CD4(+) T cells but enhances function of effector T cells. Arch Pharm Res. 2015 Jun;38(6):1195-203. doi: 10.1007/s12272-014-0491-5. Epub 2014 Nov 6. PubMed PMID: 25370606.
9: Bukirwa H, Unnikrishnan B, Kramer CV, Sinclair D, Nair S, Tharyan P. Artesunate plus pyronaridine for treating uncomplicated Plasmodium falciparum malaria. Cochrane Database Syst Rev. 2014 Mar 4;(3):CD006404. doi: 10.1002/14651858.CD006404.pub2. Review. PubMed PMID: 24596021; PubMed Central PMCID: PMC4448218.
10: Singh S, Giri A, Giri S. The antimalarial agent artesunate causes sperm DNA damage and hepatic antioxidant defense in mice. Mutat Res Genet Toxicol Environ Mutagen. 2015 Jan 1;777:1-6. doi: 10.1016/j.mrgentox.2014.11.001. Epub 2014 Nov 15. PubMed PMID: 25726169.
11: Hou L, Block KE, Huang H. Artesunate abolishes germinal center B cells and inhibits autoimmune arthritis. PLoS One. 2014 Aug 12;9(8):e104762. doi: 10.1371/journal.pone.0104762. eCollection 2014. PubMed PMID: 25116436; PubMed Central PMCID: PMC4130578.
12: Wang B, Hou D, Liu Q, Wu T, Guo H, Zhang X, Zou Y, Liu Z, Liu J, Wei J, Gong Y, Shao C. Artesunate sensitizes ovarian cancer cells to cisplatin by downregulating RAD51. Cancer Biol Ther. 2015;16(10):1548-56. doi: 10.1080/15384047.2015.1071738. Epub 2015 Jul 15. PubMed PMID: 26176175; PubMed Central PMCID: PMC5391513.
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